molecular formula C16H22O3 B055438 Ethyl 4-(4-butylphenyl)-4-oxobutanoate CAS No. 115199-55-8

Ethyl 4-(4-butylphenyl)-4-oxobutanoate

Cat. No. B055438
M. Wt: 262.34 g/mol
InChI Key: NWVLDWIWTFZMEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate involves Knoevenagel condensation reactions. These compounds are synthesized from benzaldehyde derivatives and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions. These methods provide a basis for synthesizing ethyl 4-(4-butylphenyl)-4-oxobutanoate through similar condensation reactions (Kumar et al., 2016) (Kariyappa et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-(4-butylphenyl)-4-oxobutanoate has been determined using X-ray diffraction studies. These compounds crystallize in various crystal systems, and their structures adopt specific conformations about the C=C bond. This information is crucial for understanding the molecular structure of ethyl 4-(4-butylphenyl)-4-oxobutanoate, which can be inferred to have similar structural characteristics (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-(4-butylphenyl)-4-oxobutanoate may undergo various chemical reactions, including condensation and cyclocondensation, depending on the functional groups present in the molecule. For example, related compounds participate in Knoevenagel condensation and 3+2 annulation methods for the synthesis of pyrazole derivatives. These reactions highlight the compound's reactivity and potential for creating diverse derivatives (Naveen et al., 2021).

Scientific Research Applications

Enzymatic Reduction and Biocatalysis

  • Enzymatic Production and Asymmetric Reduction : Research has explored the enzymatic production and asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate. For instance, studies have demonstrated the use of microbial aldehyde reductase for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems, highlighting the potential for biocatalytic applications (Shimizu et al., 1990); (Xu et al., 2006); (Kataoka et al., 1997).

Chemical Synthesis and Catalysis

  • Multi-component Reactions in Aqueous Medium : The utility of ethyl 4-chloro-3-oxobutanoate in multi-component reactions has been demonstrated, such as its use in the synthesis of 4H-isoxazol-5-ones catalyzed by boric acid in water, emphasizing its role in facilitating efficient chemical syntheses (Kiyani & Ghorbani, 2015).

Biological and Medicinal Chemistry

  • Antioxidant Properties of Derivatives : Investigations into the antioxidant properties of derivatives such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have been conducted, which opens avenues for exploring these compounds in medical and biological contexts (Stanchev et al., 2009).

Advanced Material and Chemical Engineering

  • Improved Synthesis Techniques : Studies have focused on improving synthesis techniques for related compounds, such as diethyl 4-oxo-4H-pyran-2,5- dicarboxylate, which could have implications for the synthesis and application of ethyl 4-(4-butylphenyl)-4-oxobutanoate (Obydennov et al., 2013).

Agricultural and Plant Sciences

  • Growth-Regulating Activity in Plants : The growth-regulating activity of derivatives on plants, such as observed with various 4-hydroxycoumarin derivatives, can provide insights into the potential agricultural applications of ethyl 4-(4-butylphenyl)-4-oxobutanoate (Stanchev et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds may be irritants or toxic, while others may be safe to handle. Always refer to the Material Safety Data Sheet (MSDS) for information on safety and hazards .

Future Directions

The future directions for research on a compound like this could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, its potential as a building block for more complex molecules, or its properties when incorporated into materials .

properties

IUPAC Name

ethyl 4-(4-butylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLDWIWTFZMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616951
Record name Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-butylphenyl)-4-oxobutanoate

CAS RN

115199-55-8
Record name Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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